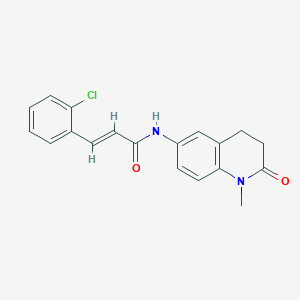
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H18ClN3O
- Molecular Weight : 335.81 g/mol
The presence of the 2-chlorophenyl group and the tetrahydroquinoline moiety suggests possible interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that derivatives with electron-withdrawing groups like chlorine enhance cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial properties. The presence of the chloro group is often associated with increased activity against bacterial strains due to enhanced membrane penetration and interaction with bacterial enzymes .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related acrylamide derivatives suggest inhibition of kinases and proteases that are crucial for cancer cell survival .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study 1 : A study involving a series of tetrahydroquinoline derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against A549 lung cancer cells. Compounds with halogen substitutions exhibited higher inhibition rates compared to their non-substituted counterparts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | A549 |
| Compound B | 8.0 | H460 |
| Compound C | 15.0 | SMMC-7721 |
- Study 2 : Another research highlighted the antimicrobial efficacy of chloro-substituted quinoline derivatives against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that:
- Chloro Substitution : Enhances lipophilicity and membrane permeability.
- Acrylamide Moiety : Contributes to enzyme inhibition through Michael addition reactions with nucleophilic sites in target proteins.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-22-17-9-8-15(12-14(17)7-11-19(22)24)21-18(23)10-6-13-4-2-3-5-16(13)20/h2-6,8-10,12H,7,11H2,1H3,(H,21,23)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATNZOQQTMZBSK-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














